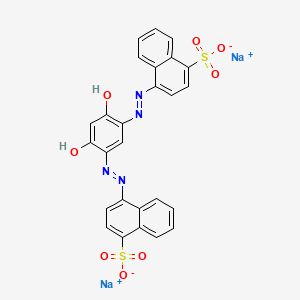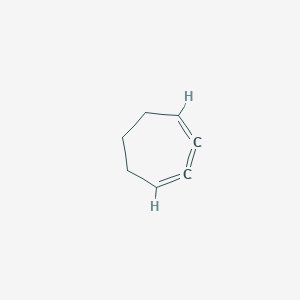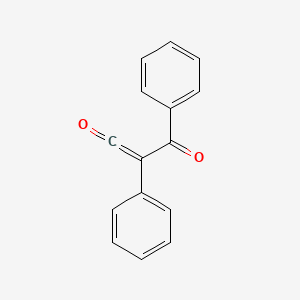
(Trifluorosilyl)methyl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Trifluorosilyl)methyl 4-methylbenzoate is an organosilicon compound that features a trifluorosilyl group attached to a methyl 4-methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Trifluorosilyl)methyl 4-methylbenzoate typically involves the reaction of 4-methylbenzoic acid with a trifluorosilylating agent. One common method includes the use of trifluorosilane (HSiF3) in the presence of a catalyst such as palladium or platinum. The reaction is generally carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
(Trifluorosilyl)methyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the trifluorosilyl group to other functional groups, such as hydrosilanes.
Substitution: Nucleophilic substitution reactions can replace the trifluorosilyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Hydrosilanes.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
(Trifluorosilyl)methyl 4-methylbenzoate has several applications in scientific research:
Biology: Potential use in the development of bioactive compounds and drug delivery systems.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (Trifluorosilyl)methyl 4-methylbenzoate exerts its effects involves the interaction of the trifluorosilyl group with various molecular targets. The trifluorosilyl group can enhance the lipophilicity and stability of the compound, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(Trifluorosilyl)methyl benzoate: Similar structure but lacks the methyl group on the benzoate moiety.
(Trifluorosilyl)methyl 4-chlorobenzoate: Contains a chlorine atom instead of a methyl group on the benzoate ring.
(Trifluorosilyl)methyl 4-nitrobenzoate: Contains a nitro group instead of a methyl group on the benzoate ring.
Uniqueness
(Trifluorosilyl)methyl 4-methylbenzoate is unique due to the presence of both the trifluorosilyl group and the methyl group on the benzoate moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
76240-90-9 |
|---|---|
Molecular Formula |
C9H9F3O2Si |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
trifluorosilylmethyl 4-methylbenzoate |
InChI |
InChI=1S/C9H9F3O2Si/c1-7-2-4-8(5-3-7)9(13)14-6-15(10,11)12/h2-5H,6H2,1H3 |
InChI Key |
FFWGMNGLWQMQLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC[Si](F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[benzoyl(methyl)amino]benzoate](/img/structure/B14444123.png)
![25-Methoxy-3,6,9,12,15,18,21-heptaoxa-27-azabicyclo[21.3.1]heptacosa-1(27),23,25-triene-2,22-dione](/img/structure/B14444124.png)
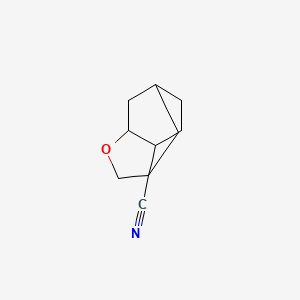




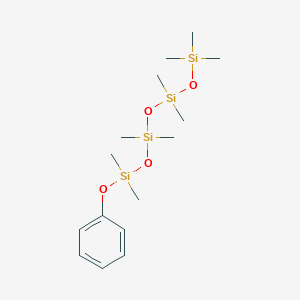
![3-Buten-2-one, 4-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14444166.png)
![{[(N-Heptanoyl-5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene](/img/structure/B14444171.png)
